molecular formula C16H19N3O3S B4592797 4-[ethyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide

4-[ethyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide

Cat. No.: B4592797
M. Wt: 333.4 g/mol
InChI Key: LFPPAPPHIFMWIK-UHFFFAOYSA-N
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Description

4-[ethyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.11471265 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A series of polyamides and poly(amide-imide)s derived from aromatic compounds, including those related to the chemical structure of interest, were synthesized. These materials exhibit high thermal stability and are soluble in polar aprotic solvents, suggesting potential applications in high-performance materials due to their inherent viscosities and glass transition temperatures (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Cardiac Electrophysiological Activity

Compounds structurally related to "4-[ethyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide" have been studied for their cardiac electrophysiological activity. Some N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrated potency comparable to known selective class III agents, highlighting the potential for developing new therapeutic agents in cardiology (Morgan et al., 1990).

Nonaqueous Capillary Electrophoresis

Research into the separation of imatinib mesylate and related substances, including structural analogs, through nonaqueous capillary electrophoresis, points to the utility of such compounds in improving analytical methodologies in pharmaceutical quality control. This method's simplicity, effectiveness, and cost-efficiency make it a valuable tool for the pharmaceutical industry (Ye et al., 2012).

Metal Complex Synthesis

The synthesis of metal complexes with sulfonamide derivatives shows potential for enhancing the biological and catalytic properties of these compounds. This research indicates possibilities in the pharmaceutical and chemical industries for the development of new catalysts and biologically active substances (Orie, Ike, & Nzeneri, 2021).

Neuroleptic Activity

Studies on N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides, related to the target compound, indicate significant dopamine receptor blockade, suggesting potential applications in developing new treatments for disorders related to dopamine dysfunction, such as schizophrenia (Ogata et al., 1984).

Properties

IUPAC Name

4-[ethyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-19(23(2,21)22)15-9-7-13(8-10-15)16(20)18-12-14-6-4-5-11-17-14/h4-11H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPPAPPHIFMWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.